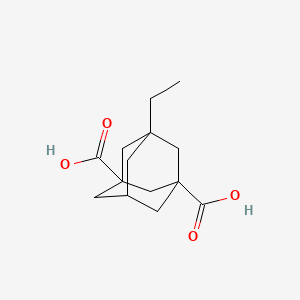

1-Ethyl-3,5-adamantanedicarboxylic acid

Description

Contextualization within Adamantane (B196018) Chemistry Research

Adamantane, first discovered in petroleum in 1933, is a tricyclic hydrocarbon with a perfectly symmetrical, strain-free structure resembling a diamond fragment, which has led to it being termed the simplest diamondoid. wikipedia.org This inherent rigidity and thermal stability have made adamantane and its derivatives highly sought-after components in a range of applications, from pharmaceuticals to advanced polymers. wikipedia.org The chemistry of adamantane is rich and varied, with functionalization at its bridgehead positions being a key area of exploration. researchgate.net The introduction of substituents onto the adamantane cage allows for the fine-tuning of its physical and chemical properties, opening up new avenues for its use. Research in adamantane chemistry has rapidly expanded from fundamental synthetic explorations to the development of sophisticated materials and bioactive molecules. researchgate.net

Significance of Dicarboxylic Acid Functionalities in Polycyclic Systems

Dicarboxylic acids are organic compounds that feature two carboxylic acid functional groups. wikipedia.org When these functional groups are attached to a rigid polycyclic scaffold like adamantane, they impart a number of valuable characteristics. The two carboxylic acid groups can act as robust hydrogen-bonding points, enabling the formation of well-defined supramolecular structures and crystal engineering. acs.orgresearchgate.net This has led to the use of adamantane-based dicarboxylic acids in the construction of metal-organic frameworks (MOFs) and other organized crystalline materials. mdpi.com Furthermore, the dicarboxylic acid functionality allows these molecules to act as monomers in polymerization reactions, leading to the creation of polyesters and polyamides with enhanced thermal stability and mechanical properties, a direct result of the rigid adamantane core. acs.orgchemicalbook.com The defined spatial orientation of the carboxyl groups on the adamantane cage provides a level of predictability in the resulting polymer architecture.

Overview of Research Trajectories for Adamantane Derivatives

The research landscape for adamantane derivatives is both broad and dynamic, with several key trajectories currently being pursued. In materials science, adamantane-containing polymers are being developed for applications requiring high thermal stability, such as specialty coatings and resins. acs.orgoup.com The incorporation of the bulky adamantane unit into polymer chains can significantly increase the glass transition temperature (Tg) and improve solubility. acs.org In the realm of nanotechnology, the unique cage-like structure of adamantane is being explored for the development of molecular building blocks for self-assembly and as components of nanodevices. wikipedia.org Medicinal chemistry also represents a major research avenue, with the adamantane scaffold being incorporated into drug candidates to enhance their lipophilicity and metabolic stability. nih.gov The ability to functionalize the adamantane core at multiple positions allows for the creation of complex, three-dimensional molecules with specific biological targets. researchgate.net

Interactive Data Table: Properties of Adamantane and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Adamantane | C₁₀H₁₆ | 136.24 | 270 |

| 1-Adamantanecarboxylic acid | C₁₁H₁₆O₂ | 180.24 | 172-174 |

| 1,3-Adamantanedicarboxylic acid | C₁₂H₁₆O₄ | 224.25 | 276-278 |

| 1-Ethyl-3,5-adamantanedicarboxylic acid | C₁₄H₂₀O₄ | 252.31 | Not available |

| 1,3,5,7-Adamantanetetracarboxylic acid | C₁₄H₁₆O₈ | 312.27 | 395 |

Detailed Research Findings

While specific research findings on 1-Ethyl-3,5-adamantanedicarboxylic acid are not extensively documented in publicly available literature, its synthesis and properties can be inferred from established adamantane chemistry. The introduction of functional groups at the 1, 3, and 5 positions of the adamantane cage is a known synthetic strategy.

A plausible synthetic route to 1-Ethyl-3,5-adamantanedicarboxylic acid would likely involve a multi-step process starting from a readily available adamantane derivative. For instance, a common starting material is 1-adamantanecarboxylic acid. chemicalbook.com This could potentially be followed by functionalization at the 3 and 5 positions. The Koch-Haaf carboxylation is a well-established method for introducing carboxylic acid groups at the bridgehead positions of adamantane under acidic conditions. google.com The introduction of the ethyl group could be achieved through various alkylation strategies known in adamantane chemistry.

The properties of 1-Ethyl-3,5-adamantanedicarboxylic acid are expected to be influenced by its constituent parts. The adamantane core would provide rigidity, thermal stability, and lipophilicity. The two carboxylic acid groups would allow for the formation of hydrogen-bonded dimers in the solid state and enable it to act as a monomer in polymerization reactions. acs.orgchemicalbook.com The ethyl group would slightly increase the molecule's lipophilicity and steric bulk compared to 1,3-adamantanedicarboxylic acid.

The primary research applications for a molecule like 1-Ethyl-3,5-adamantanedicarboxylic acid would likely be in the fields of polymer chemistry and materials science. Its trifunctional nature (two carboxylic acids and an ethyl group) makes it a unique building block for creating cross-linked polymers or for modifying the surface properties of materials. The precise, rigid geometry of the adamantane scaffold would allow for the creation of materials with well-defined three-dimensional structures.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyladamantane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-2-12-3-9-4-13(6-12,10(15)16)8-14(5-9,7-12)11(17)18/h9H,2-8H2,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAXZIJGUHWTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393990 | |

| Record name | 1-ethyl-3,5-adamantanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313241-29-1 | |

| Record name | 1-ethyl-3,5-adamantanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Ethyl 3,5 Adamantanedicarboxylic Acid

Direct Synthetic Routes to 1-Ethyl-3,5-adamantanedicarboxylic Acid

Direct synthesis of 1-Ethyl-3,5-adamantanedicarboxylic acid in a single step is not a well-established method. However, the principles of adamantane (B196018) functionalization provide a basis for theoretical direct approaches.

Functionalization of the Adamantane Core for Dicarboxylation

The functionalization of the adamantane core is often achieved through radical or carbocationic intermediates. orgsyn.org The bridgehead positions (1, 3, 5, and 7) are particularly susceptible to substitution due to the stability of the corresponding tertiary carbocations and radicals. Direct carboxylation of adamantane itself can lead to a mixture of mono- and poly-carboxylated products. For instance, the Koch-Haaf reaction, which utilizes formic acid and a strong acid like sulfuric acid, is a common method for introducing a carboxylic acid group at a tertiary carbon. orgsyn.org Applying this to adamantane can yield 1-adamantanecarboxylic acid and, under harsher conditions, di- and tri-carboxylic acids. mdpi.com

The regioselectivity of a second carboxylation is influenced by the deactivating nature of the first carboxylic acid group. This generally directs subsequent functionalization to other bridgehead positions.

Introduction of the Ethyl Substituent at the 1-Position

The introduction of an ethyl group at a bridgehead position of the adamantane core can be accomplished through several methods. Friedel-Crafts alkylation of adamantane with an ethylating agent (e.g., ethyl bromide or ethylene) in the presence of a Lewis acid catalyst is a common approach. However, this method can suffer from issues of polyalkylation and rearrangement.

A more controlled method involves the reaction of 1-bromoadamantane (B121549) with an appropriate organometallic reagent, such as an ethyl Grignard reagent or ethyl lithium, though the reactivity of adamantyl halides can be sluggish.

Regioselective Synthesis of 3,5-Dicarboxylic Acid Moieties

Achieving a specific 3,5-disubstitution pattern on a 1-substituted adamantane is challenging. The directing effects of the substituent at the 1-position play a crucial role. An electron-donating group, such as an ethyl group, would activate the other bridgehead positions (3, 5, and 7) towards electrophilic substitution. Therefore, in a hypothetical direct dicarboxylation of 1-ethyladamantane, the formation of a mixture of 1-ethyl-3-adamantanecarboxylic acid, 1-ethyl-3,5-adamantanedicarboxylic acid, and 1-ethyl-3,5,7-adamantanetricarboxylic acid could be expected. Controlling the reaction to selectively yield the 3,5-dicarboxylic acid would require careful optimization of reaction conditions.

Multistep Synthesis and Precursor Chemistry

Given the challenges of a direct, one-pot synthesis, multistep approaches starting from simpler, commercially available adamantane derivatives are more practical for obtaining 1-Ethyl-3,5-adamantanedicarboxylic acid.

Derivatization from Simpler Adamantane Carboxylic Acids

A plausible multistep synthesis could commence with a readily available adamantane carboxylic acid. For example, 1,3-adamantanedicarboxylic acid can be synthesized from 1-adamantanecarboxylic acid. nih.govresearchgate.net One reported method involves the reaction of 1-adamantanecarboxylic acid with nitric and sulfuric acids, followed by treatment with formic acid, to yield 1,3-adamantanedicarboxylic acid. nih.gov

From 1,3-adamantanedicarboxylic acid, the introduction of an ethyl group at the 5-position would be the subsequent step. However, the presence of two deactivating carboxyl groups would make a direct Friedel-Crafts ethylation at another bridgehead position extremely difficult. A more viable strategy would involve the protection of the carboxylic acid groups, for instance, by converting them to esters (e.g., dimethyl 1,3-adamantanedicarboxylate), to moderate their deactivating effect, although direct alkylation would still be challenging.

An alternative pathway could involve starting with 1-adamantanecarboxylic acid and introducing the ethyl group at the 3-position first. This could potentially be achieved through functionalization of the 3-position (e.g., bromination) followed by a coupling reaction to introduce the ethyl group. Subsequent carboxylation at the 5-position would then be required.

A summary of a potential synthetic pathway is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 1-Adamantanecarboxylic acid | HNO₃, H₂SO₄, then HCOOH | 1,3-Adamantanedicarboxylic acid |

| 2 | 1,3-Adamantanedicarboxylic acid | SOCl₂, then EtOH | Diethyl 1,3-adamantanedicarboxylate |

| 3 | Diethyl 1,3-adamantanedicarboxylate | Functionalization at C5 (e.g., bromination) | Diethyl 5-bromo-1,3-adamantanedicarboxylate |

| 4 | Diethyl 5-bromo-1,3-adamantanedicarboxylate | Ethylating agent (e.g., Et₂Zn, Pd catalyst) | Diethyl 5-ethyl-1,3-adamantanedicarboxylate |

| 5 | Diethyl 5-ethyl-1,3-adamantanedicarboxylate | Hydrolysis (e.g., NaOH, then H₃O⁺) | 1-Ethyl-3,5-adamantanedicarboxylic acid |

This table represents a hypothetical synthetic route based on known adamantane chemistry.

Optimization of Reaction Conditions and Yields in 1-Ethyl-3,5-adamantanedicarboxylic Acid Synthesis

The optimization of the proposed synthesis of 1-Ethyl-3,5-adamantanedicarboxylic acid would focus on maximizing the yield and purity at each carboxylation step. Key parameters to consider include the choice and concentration of acids, temperature, reaction time, and the ratio of reactants.

For the initial Koch-Haaf reaction on 1-ethyladamantane, and the subsequent dicarboxylation, the following factors are critical:

Acid Strength and Composition: The concentration of sulfuric acid is a significant factor. While high acidity is necessary to promote carbocation formation, excessively strong conditions (e.g., using oleum) can lead to side reactions and decomposition, resulting in dark-colored products and lower yields. google.com For the second carboxylation step, a mixed-acid system (H₂SO₄/HNO₃) has proven effective in the synthesis of the parent 1,3-dicarboxylic acid, and optimizing the ratio of these acids would be crucial. chemicalbook.com

Temperature Control: Koch-Haaf reactions are often exothermic. Maintaining a controlled temperature is essential. For the first carboxylation, temperatures are typically kept low (e.g., 15–25 °C) to enhance selectivity and minimize side products. orgsyn.org However, the second, more difficult carboxylation may require elevated temperatures to achieve a reasonable reaction rate, though this increases the risk of degradation.

Reaction Time: Sufficient reaction time is necessary for the completion of the carboxylation. For the synthesis of 1-adamantanecarboxylic acid, reaction times can range from a few hours to over 24 hours. google.com The progress of the dicarboxylation step would need careful monitoring to determine the optimal endpoint that balances yield against the formation of impurities.

Reactant Ratios: The molar ratio of the adamantane substrate to formic acid and the acid catalyst must be carefully controlled. An excess of formic acid is typically used to ensure it is available to trap the adamantyl cation as it forms.

The table below summarizes typical conditions and yields for the analogous synthesis of 1,3-adamantanedicarboxylic acid, which can serve as a starting point for optimizing the synthesis of the ethyl-substituted derivative.

| Parameter | Condition | Effect on Yield/Purity | Reference |

|---|---|---|---|

| Starting Material | 1-Adamantanecarboxylic acid | - | chemicalbook.com |

| Reagents | H₂SO₄ (98%), HNO₃ (65%), HCOOH (80%) | The ratio is critical; H₂SO₄ acts as solvent and enhances the oxidizing power of HNO₃. | chemicalbook.com |

| Reactant Ratio (Substrate:HNO₃:H₂SO₄:HCOOH) | 1g : 1mL : 8mL : 3.5mL | This ratio was found to be optimal for achieving a high yield (92%). | chemicalbook.com |

| Temperature | 0 °C | Low temperature controls the reaction rate and minimizes degradation. | chemicalbook.com |

| Reaction Time | 6 hours | Ensures completion of the reaction. | chemicalbook.com |

| Yield | 92% | High yield achieved under optimized conditions. | chemicalbook.com |

Modern approaches, such as the use of microreactors, offer advanced control over reaction parameters like residence time and temperature, potentially leading to improved yields and selectivity in Koch-Haaf reactions. researchgate.net

Green Chemistry Principles in the Synthesis of Adamantane Dicarboxylic Acids

The traditional synthesis of adamantane dicarboxylic acids, including the proposed route for 1-Ethyl-3,5-adamantanedicarboxylic acid, presents several challenges from a green chemistry perspective. The heavy reliance on stoichiometric amounts of strong, corrosive acids and the generation of significant waste are primary concerns.

Atom Economy: The use of formic acid as a source of carbon monoxide in the Koch-Haaf reaction has a lower atom economy compared to using pressurized CO gas directly. However, the latter requires specialized high-pressure equipment. wikipedia.org

Waste Generation: The classical approach necessitates the use of large volumes of concentrated sulfuric and nitric acids, which act as both catalysts and solvents. The workup procedure involves quenching the reaction mixture with a large amount of water and neutralizing the excess acid, typically with a base like sodium hydroxide. This process generates a substantial volume of aqueous waste containing inorganic salts, which has a significant environmental impact. chemicalbook.com

Hazardous Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and hazardous materials, requiring special handling procedures. Reducing their use or finding effective, recyclable alternatives is a key goal for greening this synthesis.

Alternative Catalytic Systems: Research into alternative functionalization methods is ongoing. While not yet applied to this specific synthesis, biocatalytic approaches represent a promising green alternative for adamantane functionalization. For example, microbial hydroxylation using Kitasatospora cells has been shown to achieve regioselective synthesis of adamantanols. nih.gov Such methods operate in aqueous media under mild conditions (room temperature, neutral pH) and offer high selectivity, representing a future direction for the environmentally benign synthesis of functionalized adamantanes. Developing biocatalysts capable of carboxylation could fundamentally change the environmental footprint of producing these compounds.

Advanced Structural Elucidation and Conformational Analysis of 1 Ethyl 3,5 Adamantanedicarboxylic Acid

Spectroscopic Techniques for Detailed Structural Characterization

Spectroscopic methods are indispensable for elucidating the intricate structural details of adamantane (B196018) derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide a window into the molecular conformation, stereochemistry, and the nature of functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformation and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for determining the constitution and stereochemistry of organic molecules. For 1-Ethyl-3,5-adamantanedicarboxylic acid, both ¹H and ¹³C NMR would provide a wealth of information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the adamantane cage protons. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃), with typical coupling constants. The protons on the adamantane cage would appear as a series of complex multiplets in the upfield region, characteristic of the rigid, polycyclic system. The chemical shifts of the adamantane protons are influenced by the substitution pattern. The acidic protons of the two carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a clear count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the dicarboxylic acids (typically in the 170-180 ppm range), the quaternary carbons of the adamantane cage attached to the ethyl and carboxyl groups, and the various CH and CH₂ groups of the adamantane framework itself. The carbons of the ethyl group would also be readily identifiable. The chemical shifts of the adamantane carbons are highly dependent on their position relative to the substituents. For instance, the bridgehead carbons bearing the carboxylic acid and ethyl groups would be significantly deshielded.

Predicted NMR Data:

While specific experimental data for 1-Ethyl-3,5-adamantanedicarboxylic acid is not available, a predicted ¹H and ¹³C NMR chemical shift table can be constructed based on the analysis of similar adamantane derivatives. d-nb.infonih.govnmrdb.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-3,5-adamantanedicarboxylic Acid

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | 175 - 180 | Broad Singlet |

| Adamantane Quaternary (C-1, C-3, C-5) | - | 40 - 50 | - |

| Adamantane CH | 1.8 - 2.2 | 35 - 45 | Multiplet |

| Adamantane CH₂ | 1.6 - 2.0 | 25 - 35 | Multiplet |

| Ethyl -CH₂- | ~1.5 | ~30 | Quartet |

| Ethyl -CH₃ | ~0.9 | ~10 | Triplet |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing detailed information about its functional groups. researchgate.netchemicalbook.com

IR Spectroscopy: The IR spectrum of 1-Ethyl-3,5-adamantanedicarboxylic acid would be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers typically formed by carboxylic acids in the solid state. The C=O stretching vibration of the carboxyl group would appear as a strong, sharp band around 1700 cm⁻¹. The C-H stretching vibrations of the adamantane and ethyl groups would be observed in the 2850-3000 cm⁻¹ region. Fingerprint region bands would correspond to various C-C stretching and C-H bending modes of the adamantane cage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum, though typically weaker than in the IR. The symmetric C-C stretching modes of the adamantane cage are often strong in the Raman spectrum, providing a characteristic signature of the diamondoid structure.

Vibrational Data for a Related Compound:

The IR data for the closely related 1,3-adamantanedicarboxylic acid shows characteristic peaks that can be used to infer the spectrum of the ethyl-substituted analog. nmrdb.org

Interactive Data Table: Characteristic IR Absorption Bands for Adamantane Dicarboxylic Acids

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C-H stretch (Adamantane and Ethyl) | 2850 - 3000 | Medium to Strong |

| C=O stretch (Carboxylic acid) | 1680 - 1720 | Strong, Sharp |

| C-O stretch / O-H bend (Carboxylic acid) | 1200 - 1450 | Medium |

| Adamantane cage vibrations | 700 - 1200 | Series of bands |

X-ray Crystallography of 1-Ethyl-3,5-adamantanedicarboxylic Acid and its Co-crystals

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structure

A single-crystal X-ray diffraction study of 1-Ethyl-3,5-adamantanedicarboxylic acid would unveil its exact three-dimensional structure. It would confirm the substitution pattern on the adamantane core and provide detailed information about the conformation of the ethyl and carboxylic acid groups. The rigid nature of the adamantane cage generally leads to well-ordered crystals. The analysis of adamantane derivatives often reveals a high degree of symmetry in their packing.

Stereochemical Investigations of 1-Ethyl-3,5-adamantanedicarboxylic Acid

The substitution pattern of 1-Ethyl-3,5-adamantanedicarboxylic acid introduces elements of stereochemistry. The adamantane cage itself is achiral. However, the placement of three different substituents (an ethyl group and two carboxylic acid groups) at the bridgehead positions (1, 3, and 5) can lead to stereoisomers. Specifically, the arrangement of these groups can result in enantiomeric pairs. The C-1, C-3, and C-5 positions of the adamantane core define a plane of chirality. Depending on the relative orientation of the substituents, the molecule can be chiral. The synthesis of this compound would likely result in a racemic mixture of these enantiomers. The separation and characterization of the individual enantiomers would require chiral chromatography or resolution techniques. The absolute configuration of the enantiomers could be determined by single-crystal X-ray diffraction of a derivative containing a known chiral auxiliary or by advanced NMR techniques in a chiral environment.

Chirality and Enantioselective Synthesis Approaches

The substitution pattern of 1-Ethyl-3,5-adamantanedicarboxylic acid inherently results in a chiral molecule. Adamantane itself is achiral, possessing multiple planes of symmetry. yale.eduyale.edu However, when substituents are introduced at the bridgehead (methine) positions in a manner that eliminates all symmetry planes and centers of inversion, the molecule becomes chiral. In the case of 1-Ethyl-3,5-adamantanedicarboxylic acid, the presence of three distinct substituent types (an ethyl group, two carboxylic acid groups, and a hydrogen atom) at the C1, C3, C5, and C7 bridgehead positions results in a molecule with C1 symmetry, which is chiral. reddit.comyoutube.com

The synthesis of enantiomerically pure adamantane derivatives is a significant challenge and an area of active research. nih.gov For a chiral compound like 1-Ethyl-3,5-adamantanedicarboxylic acid, obtaining a single enantiomer can be approached through two primary strategies: the resolution of a racemic mixture or direct enantioselective synthesis.

Enantiomeric Resolution: A common approach to separate enantiomers is the resolution of a racemate. This can be achieved by:

Diastereomeric Salt Formation: The racemic dicarboxylic acid can be reacted with a chiral, enantiomerically pure base (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. nih.gov This method relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times and allowing for their isolation.

Enantioselective Synthesis: The direct synthesis of a single enantiomer avoids the loss of 50% of the material inherent in classical resolution. This can be accomplished by:

Chiral Pool Synthesis: Starting from an already enantiopure adamantane derivative.

Asymmetric Catalysis: A prochiral adamantane precursor could be functionalized using a chiral catalyst. For instance, recent advancements have shown the effectiveness of rhodium-catalyzed C-H bond amination for the enantioselective desymmetrization of 1,3-disubstituted adamantanes. researchgate.netdntb.gov.ua A similar strategy involving asymmetric carboxylation could potentially be developed.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an adamantane precursor to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Diastereoselective Synthesis Considerations

The synthesis of 1-Ethyl-3,5-adamantanedicarboxylic acid requires precise control over the regioselectivity of the carboxylation steps to ensure the substituents are placed at the desired 1, 3, and 5 positions. The rigid adamantane framework fixes the spatial relationship between the bridgehead substituents, meaning that traditional cis/trans isomerism seen in planar rings is not a factor. Instead, the challenge lies in directing the incoming functional groups to the correct bridgehead carbons.

A plausible synthetic pathway could involve the sequential functionalization of the adamantane core. The Koch-Haaf reaction is a well-established method for introducing carboxylic acid groups at the tertiary carbon atoms of adamantane using reagents like formic acid and sulfuric acid. researchgate.netbeilstein-journals.org

A potential synthetic route could start from 1-ethyladamantane. The introduction of the first carboxylic acid group via the Koch-Haaf reaction would likely yield 3-ethyl-1-adamantanecarboxylic acid, as the existing ethyl group would direct the carboxylation to an alternative bridgehead position. The subsequent introduction of the second carboxylic acid group presents a greater challenge in terms of regioselectivity. The reaction conditions would need to be carefully optimized to favor the formation of the desired 1,3,5-substituted product over other possible isomers (e.g., 1-ethyl-3,7-adamantanedicarboxylic acid).

The synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid has been reported with high efficiency, demonstrating the feasibility of dicarboxylation. chemicalbook.comasianpubs.orgchemicalbook.com This process involves a one-pot method using a mixture of nitric and sulfuric acid with formic acid. chemicalbook.com Applying this to a 1-ethyl-substituted adamantane would require careful study of the directing effects of both the existing ethyl and carboxyl groups on the adamantane cage.

Radical functionalization represents another avenue for introducing substituents onto the adamantane skeleton. nih.govrsc.org These reactions often show a preference for the tertiary C-H bonds at the bridgehead positions. The development of a regioselective radical carboxylation process could provide an alternative route to 1-Ethyl-3,5-adamantanedicarboxylic acid.

Chemical Reactivity, Transformation, and Mechanistic Studies of 1 Ethyl 3,5 Adamantanedicarboxylic Acid

Reactivity of the Carboxylic Acid Functionalities

The carboxylic acid groups are the most reactive sites on the molecule, readily undergoing reactions typical of this functional group. However, the steric bulk of the adamantane (B196018) cage can influence the reactivity of these groups. researchgate.netnih.gov

The synthesis of ester and amide derivatives of adamantane carboxylic acids is a well-established field, driven by the use of these derivatives in materials science and medicinal chemistry. researchgate.netchemicalbook.com For 1-Ethyl-3,5-adamantanedicarboxylic acid, both mono- and di-substitution products are possible, depending on the stoichiometry of the reagents.

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com Due to the steric hindrance of the adamantane core, these reactions may require more forcing conditions (e.g., higher temperatures, stronger acid catalysts) than for less bulky carboxylic acids. Alternative methods, such as reaction with alkyl halides in the presence of a base or using coupling agents, can also be employed for the synthesis of esters. organic-chemistry.org

Amidation: The formation of amides from 1-Ethyl-3,5-adamantanedicarboxylic acid is crucial for the synthesis of various functional materials and potential bioactive molecules. mdpi.com Direct amidation with amines is thermally demanding and often requires the removal of water to drive the equilibrium. mdpi.com More commonly, the carboxylic acids are first activated to a more reactive species. This can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. researchgate.net A wide array of coupling agents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts, are also effective for promoting amidation under milder conditions. mdpi.comresearchgate.net Studies on 1,3-adamantanedicarboxylic acid have shown that amidation can proceed with high yields. chemicalbook.com

Table 1: Common Reagents for Esterification and Amidation of Adamantane Carboxylic Acids

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Esterification | Acid-catalyzed | H₂SO₄, TsOH with excess alcohol | Reflux |

| Coupling Agents | DCC/DMAP, Yamaguchi esterification | Room temperature to reflux | |

| Amidation | Acyl Halide Formation | SOCl₂, (COCl)₂ followed by amine | Varies, often requires base |

| Coupling Agents | EDC, HOBt, HATU, PyBOP | Room temperature |

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For simple alkyl carboxylic acids like those on the adamantane core, this process typically requires high temperatures. The stability of the resulting carbanion or carbocation intermediate is a key factor in the ease of decarboxylation.

The mechanism of decarboxylation for adamantane carboxylic acids is not analogous to the facile decarboxylation of β-keto acids, which proceeds through a cyclic transition state. masterorganicchemistry.com For 1-Ethyl-3,5-adamantanedicarboxylic acid, decarboxylation would likely proceed through a radical or ionic pathway under harsh conditions. For instance, halodecarboxylation methods, such as the Hunsdiecker reaction or variations using visible light photoredox catalysis, could be employed to replace the carboxylic acid groups with halogens. organic-chemistry.org These reactions proceed through radical intermediates.

It is important to note that the presence of two carboxylic acid groups on the adamantane bridgeheads means that both selective mono-decarboxylation and complete di-decarboxylation could be possible, depending on the reaction conditions.

Reactivity of the Adamantane Core

The adamantane core is a highly stable, strain-free tricyclic alkane. Its reactivity is dominated by reactions that occur at the bridgehead positions, which are tertiary carbons. researchgate.net

The bridgehead positions (C-1, C-3, C-5, C-7) of the adamantane cage are particularly susceptible to electrophilic substitution and radical abstraction due to the stability of the resulting tertiary carbocation and radical intermediates. researchgate.net In 1-Ethyl-3,5-adamantanedicarboxylic acid, three of the four bridgehead positions are already substituted. The remaining unsubstituted bridgehead position (C-7) would be the most likely site for further functionalization of the adamantane core.

For example, the Koch-Haaf reaction, which is used to synthesize adamantane carboxylic acids from adamantane, demonstrates the propensity for functionalization at the bridgehead positions via a carbocation intermediate. google.com Further electrophilic substitution at the remaining bridgehead position of 1-Ethyl-3,5-adamantanedicarboxylic acid would likely require strong electrophiles and harsh conditions.

Direct C-H activation and functionalization of the adamantane core is a significant area of research, offering pathways to new derivatives without pre-functionalization. uni-giessen.dersc.org These reactions can occur at both the bridgehead (tertiary) and methylene (B1212753) (secondary) C-H bonds. The selectivity of these reactions is often dictated by the catalyst and reaction conditions. chemrxiv.org

For 1-Ethyl-3,5-adamantanedicarboxylic acid, the most reactive C-H bond for abstraction is at the remaining unsubstituted bridgehead position (C-7). However, reactions at the secondary C-H bonds of the methylene bridges are also possible. Photocatalytic methods using hydrogen atom transfer (HAT) catalysts have shown promise in the selective functionalization of adamantane C-H bonds. chemrxiv.org The directing effects of the existing carboxyl and ethyl groups would also play a role in the regioselectivity of such reactions.

Reactivity of the Ethyl Substituent

The ethyl group attached to the adamantane core is generally unreactive. The C-H bonds of the ethyl group are stronger than the tertiary C-H bond at the unsubstituted bridgehead position, making them less susceptible to radical abstraction. The adamantane cage also provides significant steric shielding to the ethyl group, hindering reactions at this site.

Reactions involving the ethyl group would likely require highly reactive radical species and harsh conditions, and would likely compete with reactions on the adamantane core itself. It is expected that under most conditions, the reactivity of the carboxylic acid functionalities and the C-H bonds of the adamantane cage would dominate over the reactivity of the ethyl substituent.

Theoretical and Computational Investigations of 1 Ethyl 3,5 Adamantanedicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, spectroscopy, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By employing functionals such as B3LYP with a basis set like 6-31G**, it is possible to model the geometry and electronic properties of 1-Ethyl-3,5-adamantanedicarboxylic acid with high accuracy. nih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. For 1-Ethyl-3,5-adamantanedicarboxylic acid, the HOMO is expected to be localized primarily across the oxygen atoms of the two carboxyl groups, while the LUMO is anticipated to be distributed over the C=O bonds. A smaller energy gap suggests higher reactivity. espublisher.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atoms of the carboxylic acids, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are found around the acidic hydrogen atoms of the carboxyl groups, highlighting them as sites for nucleophilic attack or deprotonation.

| Computational Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

DFT calculations can also predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation.

Predicted IR Spectrum: The calculated IR spectrum would show characteristic vibrational frequencies. The most prominent peaks would be the C=O stretching vibration of the carboxylic acid groups, typically appearing around 1700-1725 cm⁻¹. Due to strong hydrogen bonding in the solid state, this peak is often broadened. The O-H stretching of the carboxyl group would appear as a very broad band in the 2500-3300 cm⁻¹ region. The C-H stretching vibrations of the adamantane (B196018) cage and the ethyl group are expected in the 2850-3000 cm⁻¹ range. chemicalbook.comchemicalbook.com

Predicted NMR Spectrum: Gauge-Including Atomic Orbital (GIAO) DFT methods are used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The symmetry of the molecule influences the number of unique signals. The protons of the ethyl group and the distinct protons on the adamantane cage would have characteristic chemical shifts. The acidic protons of the carboxyl groups would likely appear as a broad singlet far downfield (>12 ppm). chemicalbook.com The ¹³C NMR would show distinct signals for the carboxyl carbons, the bridgehead carbons of the adamantane cage, and the carbons of the ethyl group.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~178 | ~12.1 (broad) |

| Adamantane Bridgehead (C1, C3, C5) | ~40-45 | - |

| Adamantane Bridgehead (C7) | ~28 | ~2.1 |

| Adamantane Methylene (B1212753) (-CH₂-) | ~35-38 | ~1.7-1.9 |

| Ethyl (-CH₂CH₃) | ~25 (CH₂) | ~1.5 (quartet, CH₂) |

| Ethyl (-CH₂CH₃) | ~10 (CH₃) | ~0.9 (triplet, CH₃) |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations are ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms over time, providing insights into the molecule's flexibility and interactions. nih.gov

The adamantane cage is exceptionally rigid and serves as a stiff scaffold. Therefore, MD simulations would focus on the dynamics of its substituents: the ethyl group and the two carboxylic acid groups. These simulations would track the torsional rotations around the C-C single bonds connecting these groups to the adamantane core. By mapping the potential energy as a function of these dihedral angles, stable conformations (energy minima) and the energy barriers to rotation can be determined. The ethyl group is expected to exhibit relatively free rotation, while the rotation of the bulkier carboxylic acid groups may be more hindered.

Adamantane derivatives are known for their propensity to form aggregates driven by hydrophobic interactions and, in this case, hydrogen bonding. nih.govacs.org MD simulations in a simulated solvent or in a crystal lattice can elucidate these non-covalent interactions. The primary interaction driving aggregation is the formation of strong hydrogen bonds between the carboxylic acid groups of two separate molecules, leading to the formation of a stable dimer. This is a well-established motif for carboxylic acids. nih.gov

Furthermore, the lipophilic surfaces of the adamantane cages and ethyl groups engage in van der Waals interactions, promoting the self-assembly of these dimers into larger supramolecular structures. acs.orgacs.org Hirshfeld surface analysis, often used in conjunction with crystal structure data, can quantify these intermolecular contacts. acs.org

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| Hydrogen Bonding | Between -COOH groups of two molecules (O-H···O=C). | 20 - 40 |

| Van der Waals Forces | Between the lipophilic adamantane cages and ethyl groups. | 5 - 10 |

| Dipole-Dipole Interactions | Between the polar -COOH groups. | 5 - 25 |

Prediction of Reactivity Profiles and Reaction Pathways

The computational data gathered from DFT and MD simulations can be used to predict the chemical reactivity of 1-Ethyl-3,5-adamantanedicarboxylic acid.

The primary sites of reactivity are the two carboxylic acid functional groups. Their acidic protons can be easily removed by a base. These groups can undergo standard carboxylic acid reactions, such as:

Esterification: Reaction with an alcohol under acidic conditions to form a diester.

Amide formation: Conversion to an acid chloride (e.g., using thionyl chloride) followed by reaction with an amine to form a diamide. chemicalbook.com

Reduction: Reduction to the corresponding diol using a strong reducing agent like lithium aluminum hydride.

The adamantane cage itself is generally unreactive, but under strongly acidic conditions, adamantanes can form stable tertiary carbocations at the bridgehead positions. mdpi.comresearchgate.net While the C1, C3, and C5 positions are already substituted, electrophilic functionalization could potentially be directed to the remaining unsubstituted bridgehead position (C7) under harsh conditions. The HOMO and LUMO distributions from DFT calculations help identify which sites are electronically favored for electrophilic or nucleophilic attack, thus guiding the prediction of reaction outcomes.

Theoretical Studies of Non-Covalent Interactions within Supramolecular Systems

However, to provide context, related studies on other adamantane compounds highlight the types of non-covalent interactions that are crucial in the formation of their supramolecular assemblies. For instance, investigations into various adamantane derivatives consistently reveal the significant role of hydrogen bonding and other weak non-covalent forces in their crystal packing and molecular aggregation. researchgate.netnih.govnih.gov

Computational methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are commonly employed to characterize and quantify these interactions. researchgate.netnih.gov These analyses provide insights into the strength and nature of bonds, including conventional and non-conventional hydrogen bonds, as well as van der Waals forces, which are critical in the self-assembly of adamantane-based structures.

In analogous systems, such as those involving adamantane-linked 1,2,4-triazole (B32235) N-Mannich bases, energy framework analysis has been used to calculate pairwise interaction energies, revealing that dispersion forces are often the primary contributors to the total energy, alongside specific hydrogen bonds. nih.gov For example, in one such study, the total interaction energy was calculated, with dispersion forces being the most significant component, as detailed in the table below.

Table 1: Example of Interaction Energy Analysis in an Adamantane Derivative System. nih.gov

| Interaction Component | Energy (kJ/mol) |

| Electrostatic | -25.2 |

| Polarization | -8.7 |

| Dispersion | -44.5 |

| Repulsion | 33.9 |

| Total Interaction Energy | -44.5 |

Note: This data is for a related adamantane compound and is provided for illustrative purposes to show the types of computational data generated in such studies. It does not represent data for 1-Ethyl-3,5-adamantanedicarboxylic acid.

The study of non-covalent interactions is fundamental to understanding the properties of bioactive compounds and for the rational design of new materials. nih.gov The investigation of these forces in different molecular solids and with their biological targets has gained significant attention in recent years. nih.gov While specific data for 1-Ethyl-3,5-adamantanedicarboxylic acid is absent, the established methodologies used for other adamantane derivatives would be directly applicable to understanding its supramolecular behavior.

Role of 1 Ethyl 3,5 Adamantanedicarboxylic Acid As a Molecular Building Block in Advanced Chemical Science Research

Precursor in Supramolecular Chemistry Research

The rigid and well-defined three-dimensional structure of the adamantane (B196018) core is a foundational element in crystal engineering and supramolecular chemistry. While specific research focusing exclusively on 1-Ethyl-3,5-adamantanedicarboxylic acid is not extensively documented in public literature, its structural characteristics allow for informed predictions of its behavior based on the well-studied parent compound, 1,3-adamantanedicarboxylic acid, and other derivatives.

Host-Guest Interactions with Cyclodextrins and Related Macrocycles

The adamantane group is a classic "guest" moiety in host-guest chemistry, renowned for its exceptional fit within the hydrophobic cavity of cyclodextrin (B1172386) "host" molecules. This interaction is driven by the displacement of high-energy water molecules from the cyclodextrin cavity, a process favored by the adamantane cage's size and lipophilicity.

Self-Assembly Processes and Directed Crystal Growth Studies

The two carboxylic acid groups on the 1-Ethyl-3,5-adamantanedicarboxylic acid scaffold are powerful functional groups for directing self-assembly through hydrogen bonding. In the solid state, these groups can form robust intermolecular synthons, leading to the formation of predictable one-, two-, or three-dimensional networks. For instance, studies on the simpler 1,3-adamantanedicarboxylic acid show its ability to form coordination polymers.

Ligand Design for Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Research

Adamantane-based carboxylic acids are highly prized as rigid organic linkers for the construction of Metal-Organic Frameworks (MOFs). mdpi.com Their rigidity helps create robust and porous structures with permanent cavities. The parent molecule, 1,3-adamantanedicarboxylic acid, has been used as a C2-symmetric ligand in the synthesis of various coordination polymers. guidechem.com

1-Ethyl-3,5-adamantanedicarboxylic acid serves as a bifunctional, angle-shaped, and asymmetric linker. When coordinated to metal ions or clusters through its two carboxylate groups, it would generate frameworks with reduced symmetry compared to those built from more symmetrical linkers. This can be a deliberate design strategy to create chiral MOFs or materials with unique catalytic or separation properties. The ethyl group, being coordinatively inactive, would project into the pores of the resulting framework, modifying the size, shape, and chemical environment of the cavities. This allows for fine-tuning of the MOF's properties, such as its selectivity for gas adsorption or its activity as a heterogeneous catalyst.

Scaffold for Synthetic Medicinal Chemistry Research

The adamantane cage is considered a "privileged scaffold" in medicinal chemistry. Its high lipophilicity enhances membrane permeability and distribution, while its rigid structure provides a stable anchor for pharmacophoric groups, improving their binding to biological targets. nih.govnih.gov

Design and Synthesis of Novel Derivatives for Molecular Interaction Studies

1-Ethyl-3,5-adamantanedicarboxylic acid is an advanced scaffold for developing new chemical entities. The synthesis of such polysubstituted adamantanes often starts with simpler, commercially available adamantane derivatives. For example, 1,3-adamantanedicarboxylic acid can be synthesized efficiently from 1-adamantane carboxylic acid in a one-pot reaction using a mixture of nitric and sulfuric acids. chemicalbook.comchemicalbook.com Further functionalization steps, such as alkylation, would be required to introduce the ethyl group, yielding the target scaffold.

Once synthesized, the scaffold's three distinct bridgehead positions (one ethyl, two carboxylic acids) allow for selective chemical modification. The carboxylic acid groups can be converted into a wide array of functional groups, such as esters, amides, or more complex heterocycles, enabling the exploration of a broad chemical space. researchgate.net This systematic modification is central to structure-activity relationship (SAR) studies, where researchers fine-tune the molecule's properties to optimize its interaction with a specific biological target.

Investigations into Enzyme Inhibition Mechanisms and Molecular Recognition at the Active Site (e.g., DGAT1)

A significant area of research for adamantane-based molecules is the inhibition of enzymes involved in metabolic diseases. nih.gov One such key target is Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride synthesis. patsnap.com Because elevated triglyceride levels are linked to obesity, type 2 diabetes, and cardiovascular disease, inhibiting DGAT1 is a promising therapeutic strategy. patsnap.comnih.gov

Adamantane carboxylic acid derivatives have been identified as potent inhibitors of DGAT1. nih.gov The mechanism of inhibition relies on the unique properties of the adamantane scaffold. The lipophilic and bulky adamantane cage effectively anchors the inhibitor within the hydrophobic active site of the enzyme, likely interacting with the acyl-CoA binding site. nih.govnih.gov The carboxylic acid groups can form crucial hydrogen bonds or ionic interactions with amino acid residues in the enzyme, further stabilizing the inhibitor-enzyme complex.

The structure of 1-Ethyl-3,5-adamantanedicarboxylic acid is well-suited for this application. The adamantane core provides the necessary lipophilic bulk, the carboxylate groups provide key anchoring points, and the ethyl group can be used to optimize hydrophobic interactions within a specific sub-pocket of the enzyme's active site. Research into related adamantane derivatives has yielded compounds with excellent potency against human DGAT1, demonstrating the power of this molecular scaffold.

Table 1: Inhibitory Activity of a Representative Adamantane-Based DGAT1 Inhibitor This table showcases the efficacy of an optimized adamantane carboxylic acid derivative from a research study, illustrating the potential of this class of compounds. The specific derivative is referred to as compound 43c in the source publication.

| Compound Class | Target Enzyme | IC₅₀ (nM) | Research Focus | Source |

| Adamantane Carboxylic Acid Derivative | Human DGAT1 | 5 | Treatment of Obesity and Diabetes | nih.gov |

| Adamantane Carboxylic Acid Derivative | Mouse DGAT1 | 5 | Treatment of Obesity and Diabetes | nih.gov |

Component in Polymer Chemistry Research

The incorporation of the adamantane cage into polymer backbones is a well-established strategy for developing high-performance materials. The rigid, bulky, and thermally stable nature of the adamantane structure imparts desirable properties to the resulting polymers.

1-Ethyl-3,5-adamantanedicarboxylic acid possesses two carboxylic acid functional groups, making it a suitable dicarboxylic acid monomer for polycondensation reactions. It can theoretically be reacted with diols to form polyesters or with diamines to produce polyamides, analogous to the synthesis of polymers from other dicarboxylic acids. mdpi.comlibretexts.org

The resulting polymers would be expected to exhibit properties characteristic of adamantane-containing polymers, including high thermal stability, enhanced mechanical strength, and good solubility in organic solvents. The presence of the ethyl group at a bridgehead position of the adamantane cage would introduce a degree of asymmetry and could potentially influence the packing of polymer chains, thereby affecting properties such as crystallinity and solubility.

Table 1: Expected Properties of Polymers Derived from Adamantane-Based Dicarboxylic Acids

| Polymer Type | Comonomer | Expected Glass Transition Temperature (Tg) (°C) | Expected Thermal Decomposition Temperature (TDT) (°C) | Key Characteristics |

| Polyester | Aliphatic Diol (e.g., 1,4-Butanediol) | 60 - 100 | > 350 | Enhanced thermal stability compared to fully aliphatic polyesters. The rigid adamantane unit restricts chain mobility. |

| Polyamide | Aliphatic Diamine (e.g., 1,6-Hexanediamine) | 150 - 200 | > 400 | High Tg and excellent thermal stability due to the combination of rigid adamantane units and strong hydrogen bonding between amide linkages. osti.govmdpi.com |

| Polyamide | Aromatic Diamine (e.g., m-Phenylenediamine) | > 250 | > 450 | Exceptional thermal and mechanical properties, suitable for high-performance applications. researchgate.net |

Disclaimer: The data in this table are illustrative and based on typical values reported for polymers synthesized from the analogous monomer, 1,3-adamantanedicarboxylic acid. Specific values for polymers derived from 1-ethyl-3,5-adamantanedicarboxylic acid would require experimental verification.

The unique structure of 1-ethyl-3,5-adamantanedicarboxylic acid, specifically the adamantane moiety, is expected to have a significant impact on both the kinetics of polymerization and the final polymer architecture.

Influence on Polymerization Kinetics:

Steric Hindrance: The bulky adamantane cage, positioned adjacent to the carboxylic acid groups, could introduce steric hindrance, potentially slowing down the rate of polymerization compared to more flexible, linear dicarboxylic acids. The presence of the ethyl group, while smaller than the adamantane cage itself, adds to the steric bulk at one of the bridgehead carbons, which might further modulate the reactivity of the adjacent carboxyl group. Studies on other substituted monomers have shown that increasing the size of alkyl substituents can decrease the polymerization rate. nih.gov

Electronic Effects: The ethyl group is an electron-donating group. This could slightly increase the electron density on the adamantane cage, but its effect on the reactivity of the carboxylic acid groups, which are separated by the rigid cage, is likely to be minimal.

Influence on Polymer Architecture:

The incorporation of the rigid and three-dimensional adamantane structure into a polymer chain has profound effects on its architecture.

Chain Rigidity and Reduced Mobility: The adamantane unit acts as a rigid segment, significantly reducing the conformational flexibility of the polymer backbone. This leads to polymers with higher glass transition temperatures (Tg) and improved dimensional stability. osti.gov

Disruption of Packing and Crystallinity: The bulky and non-planar shape of the adamantane cage can disrupt the regular packing of polymer chains, which may lead to amorphous or semi-crystalline polymers with lower degrees of crystallinity compared to polymers made from linear monomers. This can enhance the solubility of the resulting polymers in common organic solvents.

Introduction of Asymmetry: The ethyl group on the 1-position of the adamantane ring makes the monomer asymmetric. This asymmetry would be translated into the polymer chain, further disrupting chain packing and potentially leading to completely amorphous materials with enhanced solubility.

Analytical Research Methodologies for 1 Ethyl 3,5 Adamantanedicarboxylic Acid Characterization

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are indispensable for the separation and purity assessment of adamantane (B196018) dicarboxylic acids. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is largely dependent on the volatility and thermal stability of the analyte and its derivatives.

HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds like dicarboxylic acids. Method development for adamantane dicarboxylic acids typically involves reverse-phase chromatography.

A key challenge in the HPLC analysis of dicarboxylic acids is their detection, as many, including adamantane derivatives, lack a strong chromophore for UV detection. To address this, derivatization is often employed to introduce a UV-active or fluorescent tag. For instance, phenacyl esters of dicarboxylic acids can be formed to enhance UV detection. researchgate.net

Method development would focus on optimizing the separation of the target compound from starting materials, byproducts, and potential isomers. This involves a systematic evaluation of:

Stationary Phase: C18 columns are a common choice for the separation of moderately non-polar compounds like alkyl-adamantanedicarboxylic acids. nih.gov The selection of a high-purity silica (B1680970) (Type B) stationary phase can minimize peak tailing and improve resolution.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. shimadzu.com The pH of the aqueous phase is a critical parameter to control the ionization state of the carboxylic acid groups and achieve optimal retention and peak shape. shimadzu.com

Detection: As mentioned, UV detection following derivatization is a common approach. researchgate.net Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be coupled with HPLC for the analysis of non-chromophoric dicarboxylic acids.

A representative, though not specific to the title compound, HPLC method for dicarboxylic acids is summarized below:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation of target analyte from impurities |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization) or MS |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This table presents a general starting point for HPLC method development for dicarboxylic acids and would require specific optimization for 1-Ethyl-3,5-adamantanedicarboxylic acid.

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Since dicarboxylic acids are generally non-volatile, a derivatization step is necessary to convert them into more volatile esters, most commonly methyl or silyl (B83357) esters. nih.govresearchgate.net

The derivatization process is a critical step. Methylation can be achieved using reagents like diazomethane (B1218177) or BF3 in methanol. nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), is another effective method. researchgate.net The choice of derivatization reagent can influence the volatility and chromatographic behavior of the resulting esters. nih.gov

A typical GC-MS method for the analysis of dicarboxylic acid methyl esters would involve:

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is commonly used.

Temperature Program: A temperature gradient is employed to ensure the elution of a range of compounds with varying volatilities.

Carrier Gas: Helium is the most common carrier gas.

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra.

The resulting mass spectra can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

| Parameter | Condition |

| Derivatization | Methylation (e.g., with BF3/Methanol) or Silylation (e.g., with BSTFA) |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Oven Program | e.g., 70°C hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Split or splitless, depending on concentration |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table outlines a general GC-MS method for derivatized dicarboxylic acids. The specific parameters would need to be optimized for the dimethyl ester of 1-Ethyl-3,5-adamantanedicarboxylic acid.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is a cornerstone for the structural elucidation of adamantane derivatives. For 1-Ethyl-3,5-adamantanedicarboxylic acid, MS would be used to confirm the molecular weight and to gain structural insights through the analysis of its fragmentation patterns.

When analyzed by GC-MS as its dimethyl ester, the fragmentation of the adamantane cage itself is a key feature. The adamantane structure is highly stable, and its fragmentation often proceeds through a series of characteristic losses of hydrocarbon fragments. cdnsciencepub.comcdnsciencepub.com The fragmentation of 1-substituted adamantanes is known to be influenced by the nature of the substituent. acs.orgdocumentsdelivered.com

For the dimethyl ester of 1-Ethyl-3,5-adamantanedicarboxylic acid, key fragmentation pathways would likely involve:

Loss of a methoxy (B1213986) group (-OCH3): This is a common fragmentation for methyl esters, leading to a prominent [M-31]+ ion.

Loss of a carbomethoxy group (-COOCH3): This would result in an [M-59]+ ion.

Cleavage of the ethyl group: Loss of an ethyl radical (-C2H5) would produce an [M-29]+ ion.

Fragmentation of the adamantane cage: This would lead to a complex pattern of lower mass ions, with some characteristic peaks for the adamantane core structure. cdnsciencepub.com

The study of metastable peaks can provide further evidence to support proposed fragmentation pathways. cdnsciencepub.com High-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of the molecular ion and key fragment ions, thus confirming the chemical formula.

Development of Specific Quantitative Analysis Methods in Research Contexts

Once a reliable chromatographic method is established, it can be adapted for quantitative analysis. This is crucial for determining the concentration of 1-Ethyl-3,5-adamantanedicarboxylic acid in various research samples, for example, to monitor reaction progress or to quantify its presence in a final product.

The development of a quantitative method requires:

Selection of an appropriate internal standard: The internal standard should be a compound with similar chemical properties to the analyte but well-resolved chromatographically. For adamantane dicarboxylic acids, a homolog or an isotopically labeled version of the analyte would be ideal.

Calibration: A calibration curve is constructed by analyzing a series of standards of known concentrations. The response (peak area) of the analyte relative to the internal standard is plotted against the concentration. researchgate.net

Validation: The method must be validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification). researchgate.net

For HPLC-based quantification, derivatization to enhance detection sensitivity is often a prerequisite. researchgate.net For GC-MS, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity by monitoring only specific fragment ions of the derivatized analyte and the internal standard. nih.gov

Future Research Directions and Unexplored Avenues for 1 Ethyl 3,5 Adamantanedicarboxylic Acid

Exploiting the Unique Rigidity and Spatial Orientation of the Adamantane (B196018) Core

The adamantane cage is a nearly perfect, strain-free diamondoid structure, providing exceptional rigidity and a predictable three-dimensional geometry. The functional groups attached to its bridgehead positions have a well-defined and fixed spatial relationship. In 1-Ethyl-3,5-adamantanedicarboxylic acid, the two carboxylic acid groups and the ethyl group are held in a specific tripodal arrangement.

Future research could focus on leveraging this structural rigidity for applications in supramolecular chemistry and crystal engineering. The precise orientation of the two carboxylic acid groups makes this molecule an ideal candidate as a rigid linker or "tecton" for constructing highly ordered, crystalline materials. Unlike more flexible dicarboxylic acids, the adamantane backbone prevents conformational ambiguity, which can lead to more predictable and robust network structures. nih.govresearchgate.net

Investigations into the crystal packing of 1-Ethyl-3,5-adamantanedicarboxylic acid could reveal how the interplay between the hydrogen-bonding carboxyl groups and the lipophilic ethyl and adamantyl surfaces dictates the final solid-state architecture. acs.orgcore.ac.uk The ethyl group, in particular, may disrupt the packing patterns typically observed for more symmetrical adamantane dicarboxylic acids, potentially leading to the formation of porous structures or unique intermolecular arrangements. acs.org

Table 1: Comparison of Adamantane Core Properties in Different Derivatives

| Derivative | Key Structural Feature | Potential Impact on Supramolecular Assembly |

|---|---|---|

| 1,3-Adamantanedicarboxylic Acid | Symmetrical, two opposing carboxyl groups | Forms predictable hydrogen-bonded chains and sheets. chemicalbook.com |

| 1,3,5-Adamantanetricarboxylic Acid | C3 symmetry, three carboxyl groups | Acts as a trigonal node for building 3D networks. nih.gov |

| 1-Ethyl-3,5-adamantanedicarboxylic Acid | Asymmetrical, two carboxyls and one ethyl group | The ethyl group could introduce steric hindrance, creating voids or directing assembly into less common motifs. |

Integration into Advanced Functional Materials Research as a Molecular Component

The predictable geometry and robust nature of the 1-Ethyl-3,5-adamantanedicarboxylic acid scaffold make it a promising building block for a variety of advanced functional materials.

One significant area of exploration is its use in the synthesis of Metal-Organic Frameworks (MOFs). The dicarboxylic acid functionality allows it to act as a linker, bridging metal ions or clusters to form extended porous networks. The rigidity of the adamantane core can impart high thermal and chemical stability to the resulting MOF. mdpi.com The ethyl group would project into the pores of the framework, modifying the internal chemical environment. This could be exploited for applications in selective gas storage or separation, where the size and lipophilicity of the ethyl group could create specific binding pockets for guest molecules.

Further research could also explore its integration into high-performance polymers. By converting the carboxylic acid groups into more reactive derivatives (e.g., acyl chlorides or esters), the molecule can be polymerized with appropriate co-monomers to create polyesters or polyamides. The bulky adamantane unit incorporated into the polymer backbone would be expected to enhance the material's thermal stability, glass transition temperature (Tg), and mechanical strength.

Table 2: Potential Applications in Functional Materials

| Material Type | Role of 1-Ethyl-3,5-adamantanedicarboxylic Acid | Potential Properties and Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Rigid organic linker | High thermal stability; functionalized pores for selective gas adsorption or catalysis. mdpi.com |

| High-Performance Polymers | Monomer unit | Increased glass transition temperature, enhanced mechanical stiffness, and improved thermal degradation resistance. |

Development of Catalytic Applications Utilizing 1-Ethyl-3,5-adamantanedicarboxylic Acid Derivatives

While the parent dicarboxylic acid is not catalytically active itself, its scaffold is an excellent platform for developing novel catalysts. The carboxylic acid groups are versatile handles for chemical modification, allowing for the attachment of catalytically active moieties.

Future work could involve synthesizing derivatives where the carboxyl groups are converted into amides or esters bearing pendant catalytic groups, such as phosphine (B1218219) ligands for transition-metal catalysis or amine groups for organocatalysis. The adamantane backbone would serve as a rigid and sterically bulky support, influencing the catalyst's activity and selectivity by controlling the positioning of the active sites.

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The development of efficient and sustainable methods for synthesizing 1-Ethyl-3,5-adamantanedicarboxylic acid is crucial for enabling its use in the aforementioned applications. Current synthetic strategies for producing polysubstituted adamantanes often rely on harsh conditions, such as the use of strong acids like sulfuric and nitric acid in Koch-Haaf type reactions. chemicalbook.comgoogle.com

Future research should target more sustainable synthetic routes. This could involve exploring C-H activation/functionalization strategies to directly introduce the carboxyl and ethyl groups onto the adamantane core, minimizing the need for pre-functionalized starting materials and reducing waste. For example, methods for the oxidative functionalization of adamantane could be adapted for this purpose. researchgate.net

A hypothetical, more controlled synthetic pathway could start from a readily available disubstituted adamantane. For example, starting with 1,3-adamantanedicarboxylic acid, one could envision a selective mono-reduction and subsequent conversion of the resulting hydroxymethyl group to an ethyl group, although this would present significant selectivity challenges. A more plausible route might involve the carboxylation of 1-ethyladamantane.

Table 3: Hypothetical Synthetic Pathway for 1-Ethyl-3,5-adamantanedicarboxylic Acid

| Step | Reaction Type | Starting Material | Reagents | Product | Rationale/Challenge |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Adamantane | Ethyl bromide, AlCl₃ | 1-Ethyladamantane | Standard method for introducing alkyl groups. |

| 2 | Bridgehead Carboxylation | 1-Ethyladamantane | Formic acid, H₂SO₄ (Koch-Haaf Reaction) | 1-Ethyl-3-adamantanecarboxylic acid | Directs carboxylation to an available bridgehead. google.com |

This multi-step process highlights the need for research into more direct and higher-yielding methodologies to make this potentially valuable compound more accessible for future studies.

Q & A

What are the recommended methods for synthesizing 1-Ethyl-3,5-adamantanedicarboxylic acid with high purity?

Basic Research Question

Synthesis of adamantane derivatives typically involves functionalizing the adamantane core under controlled conditions. For 1-Ethyl-3,5-adamantanedicarboxylic acid, a multi-step approach is recommended:

- Step 1 : Start with adamantane derivatives (e.g., 1,3-adamantanedicarboxylic acid, CAS 39269-10-8) as precursors .

- Step 2 : Introduce the ethyl group via alkylation or Friedel-Crafts acylation, using catalysts like AlCl₃ or BF₃ to enhance regioselectivity.

- Step 3 : Purify intermediates via recrystallization (e.g., ethanol or acetone solvents) to achieve ≥98% purity, as validated by titration or HPLC .

- Key Considerations : Monitor steric hindrance from the adamantane structure, which may slow reaction kinetics. Optimize temperature (e.g., reflux at 80–100°C) and solvent polarity to improve yield.

How should researchers handle and store 1-Ethyl-3,5-adamantanedicarboxylic acid to ensure stability?

Basic Research Question

Proper handling and storage are critical for maintaining compound integrity:

- Handling Precautions : Use local exhaust ventilation to avoid inhalation of dust/particulates. Wear nitrile gloves and safety goggles to prevent skin/eye irritation (H315, H319 hazards) .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent degradation .

- Stability Tests : Conduct periodic purity checks via titration or NMR to detect hydrolysis or oxidation byproducts .

Which analytical techniques are essential for characterizing 1-Ethyl-3,5-adamantanedicarboxylic acid?

Basic Research Question

Characterization should combine multiple methods:

- Purity Assessment : Titration (e.g., acid-base titration) for quantitative analysis .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify ethyl group signals (δ ~1.2–1.5 ppm for CH₃, δ ~2.5 ppm for CH₂) and adamantane backbone protons.

- FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

- Thermal Analysis : Melting point determination (compare to literature values, e.g., 169–171°C for analogous compounds) .

- Advanced Methods : High-resolution mass spectrometry (HRMS) for molecular weight validation (C₁₄H₂₀O₄; theoretical MW: 264.3 g/mol).

How can discrepancies in reported melting points of adamantane derivatives be resolved experimentally?

Advanced Research Question

Discrepancies may arise from impurities, polymorphs, or measurement techniques:

- Differential Scanning Calorimetry (DSC) : Provides precise melting ranges and detects polymorphic transitions .

- Recrystallization : Test solvents of varying polarity (e.g., water vs. ethanol) to isolate pure crystalline forms.

- Purity Cross-Check : Combine HPLC (e.g., C18 column, UV detection at 210 nm) with Karl Fischer titration to rule out moisture interference .

What strategies are effective in assessing the ecological impact of adamantane derivatives with limited data?

Advanced Research Question

Use predictive models and analog studies in absence of direct ecotoxicity

- Read-Across Analysis : Compare to structurally similar compounds (e.g., 1,3-adamantanedicarboxylic acid) with known biodegradation or toxicity profiles .

- QSAR Models : Predict bioaccumulation (log P) and aquatic toxicity using software like EPI Suite .

- Soil Mobility Studies : Conduct column chromatography experiments to estimate adsorption coefficients (Kd) .

How can computational methods predict the reactivity of 1-Ethyl-3,5-adamantanedicarboxylic acid in supramolecular systems?

Advanced Research Question

Leverage computational tools to explore applications in coordination chemistry:

- Molecular Docking : Simulate interactions with metal ions (e.g., Zn²⁺, Cu²⁺) to design metal-organic frameworks (MOFs) .